molecular formula C8H16Br2 B2354001 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane CAS No. 2173999-15-8

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane

Cat. No.: B2354001
CAS No.: 2173999-15-8
M. Wt: 272.024
InChI Key: PDSMVAGUEACFIL-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane is an organic compound with the molecular formula C8H16Br2. This compound is a derivative of butane, featuring two bromine atoms attached to the carbon chain. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane can be synthesized through the bromination of 2,3,3-trimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The bromination reaction is carefully monitored to prevent over-bromination and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2,3,3-trimethyl-1-butene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents like methanol or ethanol.

    Elimination: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substitution products.

    Elimination: The compound can undergo dehydrohalogenation to form alkenes, facilitated by strong bases.

    Oxidation: The compound can be oxidized to form alcohols or ketones, involving the transfer of electrons to oxidizing agents.

Comparison with Similar Compounds

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane can be compared with other similar compounds such as:

    1-Bromo-2-methylpropane: Similar in structure but with a different substitution pattern.

    1-Bromo-3-methylbutane: Another isomer with a different arrangement of the carbon chain.

    1-Bromo-2,2-dimethylpropane: A compound with a similar carbon skeleton but different bromine substitution.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo multiple types of reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-2,3,3-trimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Br2/c1-7(2,3)8(4,5-9)6-10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSMVAGUEACFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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